BenchChemオンラインストアへようこそ!

2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Medicinal Chemistry Synthetic Intermediate Sourcing Kinase Inhibitor Synthesis

2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 934524-27-3) is a halogenated, N-methyl-substituted pyrrolo[2,3-d]pyrimidine building block with the molecular formula C₇H₇ClN₄ and a molecular weight of 182.61 g/mol. The compound features a chlorine atom at the 2-position of the pyrimidine ring and a secondary methylamine at the 4-position, creating a bifunctional core that enables regioselective derivatization.

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
CAS No. 934524-27-3
Cat. No. B3361814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS934524-27-3
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC2=C1C=CN2)Cl
InChIInChI=1S/C7H7ClN4/c1-9-5-4-2-3-10-6(4)12-7(8)11-5/h2-3H,1H3,(H2,9,10,11,12)
InChIKeyZGRADWKJDNWYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 934524-27-3): A Key Pyrrolopyrimidine Intermediate for Kinase-Targeted Synthesis and Procurement


2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 934524-27-3) is a halogenated, N-methyl-substituted pyrrolo[2,3-d]pyrimidine building block with the molecular formula C₇H₇ClN₄ and a molecular weight of 182.61 g/mol . The compound features a chlorine atom at the 2-position of the pyrimidine ring and a secondary methylamine at the 4-position, creating a bifunctional core that enables regioselective derivatization . Its scaffold is foundational to multiple FDA-approved Janus kinase (JAK) inhibitors and late-stage preclinical Bruton's tyrosine kinase (BTK) inhibitor programs, making procurement of the correct substitution isomer critical for synthetic fidelity [1].

Why Generic Pyrrolopyrimidine Substitution Fails for 2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 934524-27-3)


Pyrrolo[2,3-d]pyrimidines with identical core ring systems but differing halogenation patterns or N-substitution are not interchangeable as synthetic intermediates. The 2-chloro substituent on the target compound provides a selective leaving group for nucleophilic aromatic substitution (SNAr) at the pyrimidine C2 position, while the N-methyl-4-amine serves as a pre-installed, regioselectively protected handle that obviates a late-stage methylation step . Off-target analogs such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) place the leaving group at the wrong position for the tofacitinib and JAK inhibitor synthetic routes, while the des-methyl analog 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1192711-88-8) requires additional N-methylation steps that introduce impurities and reduce overall yield [1]. These differences translate directly into divergent synthetic efficiency, impurity profiles, and final API regulatory compliance [2].

Quantitative Differentiation Evidence for 2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 934524-27-3)


Regiochemical Identity Verification: 2-Chloro vs. 4-Chloro Substitution Position

The target compound bears the chlorine leaving group at the C2 position and the N-methylamine at the C4 position of the pyrrolo[2,3-d]pyrimidine core. This regiochemistry is essential for the tofacitinib synthetic route, where the 4-amino group is elaborated with a (3R,4R)-4-methylpiperidin-3-yl moiety while the 2-chloro is retained until a late-stage displacement [1]. The isomeric 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) has the chlorine at the C4 position, making it unsuitable for this sequence because the key 4-amino handle is absent [2]. Procurement of the wrong regioisomer leads to synthetic dead-ends and requires complete re-synthesis of intermediates.

Medicinal Chemistry Synthetic Intermediate Sourcing Kinase Inhibitor Synthesis

N-Methyl Substitution: Pre-installed Methylamine vs. Primary Amine Analogs

The target compound features a pre-installed N-methyl group at the 4-position secondary amine, distinguishing it from the des-methyl analog 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1192711-88-8, MW 168.58 g/mol) [1]. In tofacitinib synthesis, using the des-methyl analog requires a separate N-methylation step after piperidine coupling, which generates N-methyl over-alkylation impurities that must be removed via additional purification . The pre-methylated target compound eliminates this step, reducing the impurity burden as evidenced by the fact that 2-chloro-N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1616760-97-4), the direct advanced intermediate derived from this compound, is a controlled tofacitinib impurity (Impurity U) monitored at trace levels [2].

Medicinal Chemistry Process Chemistry Impurity Control

Halogen Reactivity: 2-Chloro vs. 2,4-Dichloro Selectivity in Sequential Derivatization

The target compound contains a single chlorine at the 2-position, enabling unambiguous chemoselective displacement. In contrast, the commonly available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4, MW 188.01 g/mol) presents two competing electrophilic sites, necessitating careful temperature and solvent control to avoid unwanted 4-chloro displacement during 2-chloro-specific reactions . The target compound's monochloro character eliminates this chemoselectivity problem, which is particularly relevant in tofacitinib synthesis where the 4-position is already occupied by the N-methylamine, rendering the molecule inherently 'locked' for 2-position-only derivatization [1]. The N,N-dimethyl analog 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 2282653-53-4, Tofacitinib Impurity 81) represents a tertiary amine that cannot undergo further N-alkylation, making the target compound's secondary amine the only viable intermediate for continued piperidine coupling [2].

Process Chemistry Synthetic Efficiency Chemoselectivity

Commercial Purity Benchmarking: Vendor-Supplied Purity Levels for Synthesis-Grade Material

Commercially, the target compound is supplied at purities of ≥95% (CheMenu, catalog CM152335) and ≥98% (MolCore, Leyan catalog 1749662) , reflecting a well-established manufacturing process. In comparison, the structurally simpler but non-methylated analog 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1192711-88-8) is also available at 95% purity, but its application as a tofacitinib impurity standard (Impurity 82) rather than as a mainstream intermediate underscores its different procurement context . The target compound's availability at 98% purity with ISO-certified quality systems (MolCore) makes it suitable for cGMP intermediate manufacture, whereas analogs intended primarily as reference standards may not carry the same quality certification.

Quality Control Procurement Specification Intermediate Purity

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 934524-27-3)


Tofacitinib and JAK3 Inhibitor Intermediate Manufacturing

The compound serves as a critical early-stage intermediate for tofacitinib and structurally related JAK3-selective inhibitors. Its pre-installed N-methyl-4-amine directly enables coupling with (3R,4R)-4-methylpiperidin-3-yl or its N-protected benzyl derivative to form the advanced intermediate 2-chloro-N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1616760-97-4), which is subsequently converted to tofacitinib via cyanoacetamide formation [1]. This established route has been validated in patent literature and commercial API synthesis, making the compound a preferred procurement choice over non-methylated or dichloro analogs that require additional chemical steps [2].

Structure-Activity Relationship (SAR) Studies on BTK and JAK Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidin-4-amine scaffold with the 2-chloro-N-methyl substitution pattern has been extensively optimized in medicinal chemistry programs targeting Bruton's tyrosine kinase (BTK) and Janus kinases (JAK1, JAK2, JAK3, TYK2) for autoimmune and oncology indications [1]. Researchers exploring N4-substituted analogs can use this compound as a common starting material for parallel library synthesis, where the 2-chloro serves as a handle for late-stage diversification while the N-methyl-4-amine anchors the hinge-binding pharmacophore. SAR studies on related BTK inhibitors have demonstrated that N-methyl substitution at the 4-position contributes to improved kinase selectivity profiles compared to primary amine analogs [2].

Pharmaceutical Impurity Reference Standard Synthesis

The compound is structurally related to several controlled tofacitinib impurities (Impurity 81: N,N-dimethyl analog; Impurity 82: des-methyl analog; Impurity U: piperidine-coupled derivative) [1]. It can be used as a starting material to synthesize authentic samples of these impurities for analytical method development, validation, and batch release testing in cGMP environments. The availability of ≥98% purity material with ISO certification supports its use as an impurity precursor in regulated pharmaceutical quality control workflows [2].

Targeted Covalent Inhibitor (TCI) Design Featuring the 2-Chloro Warhead

The 2-chloro substituent on the electron-deficient pyrimidine ring can function as a moderate electrophilic warhead for targeted covalent inhibitor (TCI) design, particularly when paired with a cysteine residue in the kinase active site (e.g., Cys909 in JAK3 or analogous cysteine residues in BTK) [1]. Research on 7H-pyrrolo[2,3-d]pyrimidine scaffolds has demonstrated that the 2-chloro group can form covalent adducts with appropriately positioned cysteine thiols while the 4-N-methylamine maintains reversible hinge-binding interactions, a dual binding mode that is inaccessible with the 4-unsubstituted or 4-O-substituted analogs [2].

Quote Request

Request a Quote for 2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.